N-(4-Isopropylphenyl)dibenzo[b,d]furan-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Isopropylphenyl)dibenzo[b,d]furan-4-amine: is an organic compound that belongs to the class of dibenzofurans This compound is characterized by the presence of an isopropylphenyl group attached to the dibenzofuran core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Isopropylphenyl)dibenzo[b,d]furan-4-amine typically involves the O-arylation reaction of substituted phenols followed by cyclization of diaryl ethers. Another common method is the employment of substituted biphenyls. The reaction conditions often involve the use of metal complex catalysis .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers .
Analyse Chemischer Reaktionen
Types of Reactions: N-(4-Isopropylphenyl)dibenzo[b,d]furan-4-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can produce reduced forms of the compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups .
Wissenschaftliche Forschungsanwendungen
N-(4-Isopropylphenyl)dibenzo[b,d]furan-4-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of materials with specific electronic and photophysical properties.
Wirkmechanismus
The mechanism of action of N-(4-Isopropylphenyl)dibenzo[b,d]furan-4-amine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate electron transition characteristics, leading to enhanced luminescence efficiency. This is particularly relevant in applications such as organic light-emitting diodes (OLEDs) .
Vergleich Mit ähnlichen Verbindungen
- N-Phenyldibenzo[b,d]furan-4-amine
- N-(4-tert-Butylphenyl)dibenzo[b,d]furan-4-amine
Comparison: N-(4-Isopropylphenyl)dibenzo[b,d]furan-4-amine is unique due to the presence of the isopropyl group, which imparts distinct electronic and steric properties. This makes it particularly suitable for applications requiring high luminescence efficiency and stability .
Eigenschaften
Molekularformel |
C21H19NO |
---|---|
Molekulargewicht |
301.4 g/mol |
IUPAC-Name |
N-(4-propan-2-ylphenyl)dibenzofuran-4-amine |
InChI |
InChI=1S/C21H19NO/c1-14(2)15-10-12-16(13-11-15)22-19-8-5-7-18-17-6-3-4-9-20(17)23-21(18)19/h3-14,22H,1-2H3 |
InChI-Schlüssel |
YPBYPUVNIPOBDV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)NC2=CC=CC3=C2OC4=CC=CC=C34 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.